Oxiranecarbonitrile, 3-(1-methylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-(1-methylethyl)-, typically involves the reaction of an appropriate epoxide with a cyanide source under controlled conditions . One common method is the reaction of 3-(1-methylethyl)oxirane with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the cyanide ion attacks the less hindered carbon atom of the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of Oxiranecarbonitrile, 3-(1-methylethyl)-, may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarbonitrile, 3-(1-methylethyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation: The compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: The compound can be reduced to form corresponding oxiranemethanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and alcohols in solvents like DMSO or ethanol at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranecarbonitriles.
Oxidation: Oxiranecarboxylic acids.
Reduction: Oxiranemethanols.
Scientific Research Applications
Oxiranecarbonitrile, 3-(1-methylethyl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of Oxiranecarbonitrile, 3-(1-methylethyl)-, involves its reactivity towards nucleophiles and electrophiles . The compound’s epoxide ring is highly strained, making it susceptible to nucleophilic attack . The cyanide group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Oxirane (Ethylene Oxide): A simpler analog with a similar epoxide ring structure but without the cyanide group.
3-Methyl-3-(1-methylethyl)oxirane-2-carbonitrile: A closely related compound with an additional methyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3 |
InChI Key |
SEGYKVGTXNCOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(O1)C#N |
Origin of Product |
United States |
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